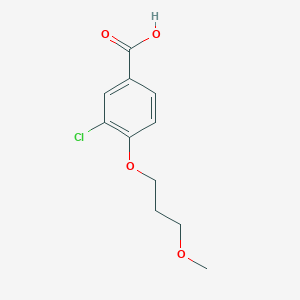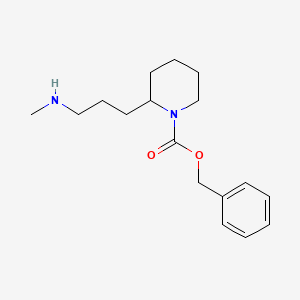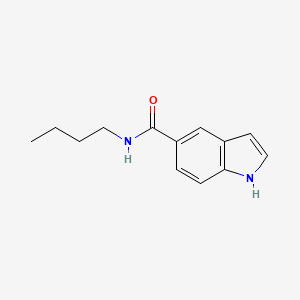
1-(trans-4-Heptylcyclohexyl)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(trans-4-Heptylcyclohexyl)-4-methylbenzene is an organic compound with the molecular formula C20H32. It is a derivative of benzene, where a trans-4-heptylcyclohexyl group and a methyl group are attached to the benzene ring. This compound is known for its unique structural properties and is used in various scientific research applications.
準備方法
The synthesis of 1-(trans-4-Heptylcyclohexyl)-4-methylbenzene involves several steps. One common method includes the alkylation of benzene with trans-4-heptylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
1-(trans-4-Heptylcyclohexyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation typically occurs at the benzylic position, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. This process can reduce any double bonds or functional groups present in the compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid). The major products formed depend on the nature of the substituents and the reaction conditions.
科学的研究の応用
1-(trans-4-Heptylcyclohexyl)-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to membrane biology due to its hydrophobic nature and ability to interact with lipid bilayers.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
作用機序
The mechanism of action of 1-(trans-4-Heptylcyclohexyl)-4-methylbenzene depends on its specific application. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring.
類似化合物との比較
Similar compounds to 1-(trans-4-Heptylcyclohexyl)-4-methylbenzene include:
1-(trans-4-Heptylcyclohexyl)-4-bromobenzene: This compound has a bromine atom instead of a methyl group, which can significantly alter its reactivity and applications.
1-(trans-4-Heptylcyclohexyl)-4-nitrobenzene: The presence of a nitro group introduces electron-withdrawing effects, making the compound more reactive in certain substitution reactions.
1-(trans-4-Heptylcyclohexyl)-4-ethoxybenzene: The ethoxy group provides different steric and electronic properties compared to the methyl group, affecting the compound’s behavior in chemical reactions.
This compound stands out due to its specific combination of hydrophobic and aromatic properties, making it suitable for a wide range of applications in scientific research and industry.
特性
分子式 |
C20H32 |
|---|---|
分子量 |
272.5 g/mol |
IUPAC名 |
1-(4-heptylcyclohexyl)-4-methylbenzene |
InChI |
InChI=1S/C20H32/c1-3-4-5-6-7-8-18-11-15-20(16-12-18)19-13-9-17(2)10-14-19/h9-10,13-14,18,20H,3-8,11-12,15-16H2,1-2H3 |
InChIキー |
NHFGEAXYIFCZSY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


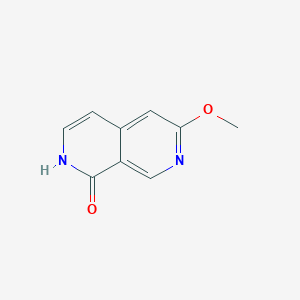
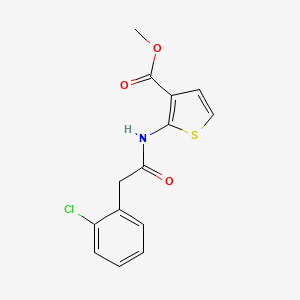
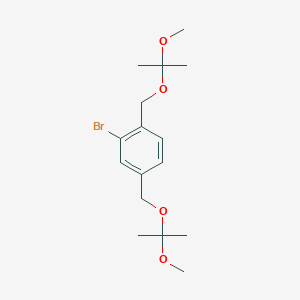

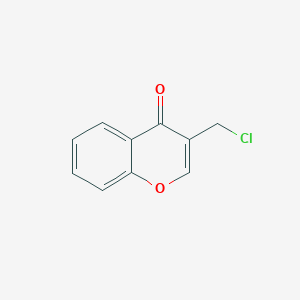
![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)


